molecular formula C21H27FN4S B2586104 1-(4-Fluorophenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea CAS No. 868228-43-7

1-(4-Fluorophenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea

Cat. No.: B2586104
CAS No.: 868228-43-7
M. Wt: 386.53
InChI Key: FPRPXNFJLALCJU-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea is a thiourea derivative characterized by a fluorophenyl group and a substituted piperazine moiety. Thiourea derivatives are widely studied for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties. The 4-fluorophenyl group enhances lipophilicity and binding affinity to target proteins, while the 4-methylpiperazine substituent may improve solubility and modulate interactions with enzymes or receptors.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN4S/c1-16(23-21(27)24-19-10-8-18(22)9-11-19)20(17-6-4-3-5-7-17)26-14-12-25(2)13-15-26/h3-11,16,20H,12-15H2,1-2H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPRPXNFJLALCJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)N2CCN(CC2)C)NC(=S)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea typically involves multiple steps:

    Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 4-fluorophenyl intermediate through halogenation reactions.

    Piperazine Derivative Synthesis: The next step is the synthesis of the 4-methylpiperazine derivative, which can be achieved through nucleophilic substitution reactions.

    Coupling Reaction: The final step involves coupling the fluorophenyl intermediate with the piperazine derivative in the presence of a thiourea reagent under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl and piperazine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, often under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(4-Fluorophenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its role as a ligand for various receptors.

    Material Science: It is explored for its potential use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Structural Features Biological Activity Reference
Target Compound 4-Fluorophenyl, 4-methylpiperazinyl, thiourea Not explicitly reported; inferred potential in oncology and infectious diseases
1-(4-Fluorophenyl)-3-(thiophen-3-yl)-5-(4-(4-methylpiperazin-1-yl)phenyl)-2-pyrazoline (2f/2h) Pyrazoline core, 4-fluorophenyl, thiophenyl, 4-methylpiperazinyl Antileukemic (IC₅₀: <1 μM against HL-60/K562 cells); caspase-3 activation
1-(4-Fluorophenyl)-3-(2-(1H-indol-3-yl)ethyl)thiourea Thiourea, indole, 4-fluorophenyl Anti-HIV-1 (EC₅₀: 5.45 μg/mL); binds HIV-1 RT via π-π and hydrogen bonds
1-(4-Fluorophenyl)-3-(4-{1-[pyridine-4-carbonyl)hydrazono]ethyl}phenyl)thiourea Hydrazone, 4-fluorophenyl Antimycobacterial (MIC: 0.49 μM vs. M. tuberculosis)
1-(2,6-Dimethylphenyl)-3-(4-methylpiperazin-1-yl)thiourea 2,6-Dimethylphenyl, 4-methylpiperazinyl No activity data reported; structural analog for SAR analysis

Key Structural-Activity Relationships (SAR)

Core Scaffold :

  • The thiourea moiety is critical for hydrogen bonding with targets (e.g., HIV-1 RT’s Lys101 and Trp229 ).
  • Pyrazoline derivatives (e.g., 2f/2h) exhibit enhanced cytotoxicity due to the planar pyrazoline core, enabling intercalation or enzyme inhibition .

Substituent Effects :

  • 4-Fluorophenyl : Increases lipophilicity and π-π interactions (e.g., with Tyr181 in HIV-1 RT ).
  • 4-Methylpiperazinyl : Enhances solubility and may interact with charged residues in target proteins (e.g., kinases or receptors).
  • Thiophenyl/Indole/Hydrazone : Modulates selectivity; thiophenyl and indole groups improve anticancer/antiviral activity, while hydrazones enhance antimycobacterial potency .

Activity Trends: Anticancer: Pyrazoline derivatives (2f/2h) show sub-micromolar IC₅₀ values, outperforming simpler thioureas . Antimicrobial: Hydrazone-thiourea hybrids exhibit superior activity against M. tuberculosis compared to non-hydrazone analogs . Antiviral: Indole-containing thioureas demonstrate moderate anti-HIV activity, suggesting room for optimization .

Research Findings and Implications

Oncology Applications :

  • The 4-methylpiperazine group in pyrazoline derivatives (2f/2h) correlates with caspase-3 activation, a key apoptosis pathway in leukemia cells .
  • Substitution at the thiourea nitrogen (e.g., phenylpropan-2-yl vs. indole) may influence target specificity (e.g., kinases vs. RT).

Infectious Diseases :

  • Hydrazone-thioureas inhibit M. tuberculosis by targeting cell wall synthesis or efflux pumps, with MIC values comparable to first-line drugs .
  • Anti-HIV activity is highly structure-dependent; indole substituents improve binding to RT’s hydrophobic pocket .

Limitations and Future Directions: Limited solubility and metabolic stability of thioureas remain challenges.

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